molecular formula C19H27F3N2O2 B6024466 3,3,3-trifluoro-N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-methylpropanamide

3,3,3-trifluoro-N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-methylpropanamide

Cat. No.: B6024466
M. Wt: 372.4 g/mol
InChI Key: CQDZCGNWIUCXAP-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-methylpropanamide is a synthetic organic compound known for its unique chemical structure and properties. It features a trifluoromethyl group, a piperidine ring, and a methoxyphenyl group, making it a versatile molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-methylpropanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step involves the attachment of the methoxyphenyl group to the piperidine ring via a substitution reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent under controlled conditions.

    Final Amide Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between the amine and a suitable carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the amide bond or the piperidine ring, resulting in the formation of secondary amines or reduced piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Secondary amines and reduced piperidine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,3-Trifluoro-N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-methylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The piperidine ring and methoxyphenyl group contribute to binding affinity and specificity, allowing the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

  • 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
  • 3,3,3-Trifluoro-DL-alanine
  • 1,1,1-Trifluoro-2-propanol

Comparison:

  • 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: This compound shares the trifluoromethyl group but lacks the piperidine and methoxyphenyl groups, resulting in different chemical properties and applications.
  • 3,3,3-Trifluoro-DL-alanine: While it also contains a trifluoromethyl group, its structure and biological activity differ significantly due to the presence of an amino acid backbone.
  • 1,1,1-Trifluoro-2-propanol: This compound is a simple alcohol with a trifluoromethyl group, used primarily as a solvent and reagent in organic synthesis.

The unique combination of functional groups in 3,3,3-trifluoro-N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-methylpropanamide distinguishes it from these similar compounds, providing distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

3,3,3-trifluoro-N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N2O2/c1-23(18(25)12-19(20,21)22)13-15-6-5-10-24(14-15)11-9-16-7-3-4-8-17(16)26-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDZCGNWIUCXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)CCC2=CC=CC=C2OC)C(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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